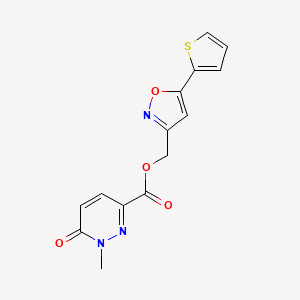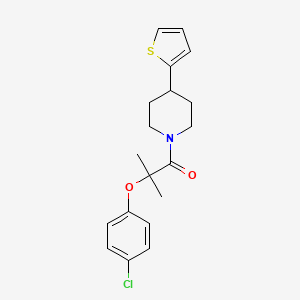
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known as CTMP, is a novel psychoactive substance that has gained interest in the scientific community due to its potential therapeutic applications. CTMP belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines and cocaine.
Scientific Research Applications
Stereochemistry and Thiol Addition
Research has explored the stereochemistry of ionic thiol addition to acetylenic ketones, which shares a structural relation to the compound through the involvement of thiophene and piperidine components. These studies have elucidated the mechanisms leading to different isomers based on the solvent and conditions used, highlighting the importance of stereochemistry in synthetic applications (Omar & Basyouni, 1974).
Crystal Structures and Solvates
Investigations into the crystal structures of related compounds, such as paroxetine hydrochloride, provide insights into the molecular configurations and interactions that govern the physical properties of these substances. Understanding these structures is crucial for the development of pharmaceuticals and materials with desired characteristics (Yokota, Uekusa, & Ohashi, 1999).
Conjugated Polymers
The synthesis and characterization of conjugated polymers incorporating thiophene units reveal the potential for electrical conductivity and photophysical properties. These materials are of interest for applications in organic electronics and optoelectronics, demonstrating how structural motifs related to the compound can contribute to advanced materials science (Chen & Tsai, 1993).
Pharmacological Activities
Compounds with structural similarities have been evaluated for their pharmacological activities, including interactions with opioid and dopamine receptors. This research underscores the potential for compounds with piperidine and thiophene components to serve as leads in the development of new therapeutic agents (Iorio, Reymer, & Frigeni, 1987).
Electrophilic and Nucleophilic Properties
Studies on the synthesis of novel compounds utilizing alpha-nitro ketone intermediates demonstrate the dual electrophilic and nucleophilic nature of these chemicals. Such research provides a foundation for developing new synthetic pathways and understanding chemical reactivity, relevant to the compound of interest (Zhang, Tomizawa, & Casida, 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the serotonin transporter . This transporter plays a key role in mediating the availability of serotonin to other receptors of serotonergic systems .
Mode of Action
The compound’s mode of action is likely to involve interaction with its target, leading to changes in the availability of serotonin. The serotonin transporter terminates the action of serotonin and recycles it in a sodium-dependent manner . Thus, the compound may influence serotonergic signaling.
Biochemical Pathways
Given the potential target, it can be inferred that the compound may affect serotonergic signaling pathways .
Result of Action
If the compound does interact with the serotonin transporter, it could potentially influence the regulation of serotonin availability, thereby affecting serotonergic signaling .
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c1-19(2,23-16-7-5-15(20)6-8-16)18(22)21-11-9-14(10-12-21)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYAXSHBHRMNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)
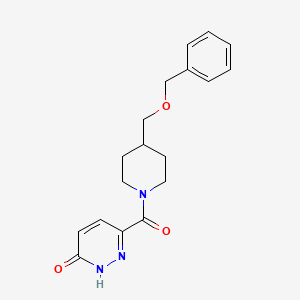
![methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2775628.png)
![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)
![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2775637.png)
![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)
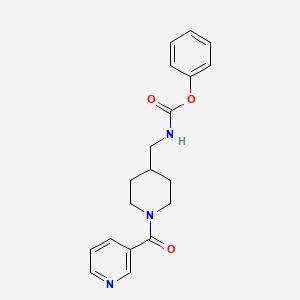
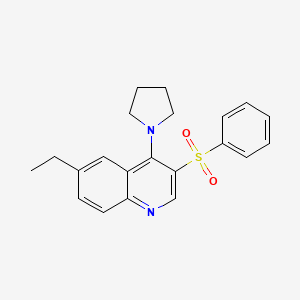
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)
